molecular formula C16H15ClN4O2S B2901469 8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 328071-90-5

8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2901469
CAS RN: 328071-90-5
M. Wt: 362.83
InChI Key: FTQUYAYDTPGLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Cl-IB-MECA, is a potent agonist of the adenosine A3 receptor. Adenosine receptors are G protein-coupled receptors that are widely expressed in various tissues and play important roles in regulating physiological and pathological processes. Cl-IB-MECA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.

Mechanism of Action

8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its pharmacological effects by selectively activating the adenosine A3 receptor, which is coupled to Gi/o proteins and inhibits adenylyl cyclase activity. Activation of the adenosine A3 receptor also leads to the activation of various downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have various biochemical and physiological effects, depending on the cell type and tissue context. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells, reduce the formation of new blood vessels in tumors, and induce apoptosis in cancer cells. 8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has also been shown to reduce blood pressure and improve cardiac function in animal models of hypertension and ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several advantages as a tool compound for scientific research. It is highly selective for the adenosine A3 receptor and has minimal off-target effects. It is also stable and can be easily synthesized in large quantities. However, 8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has some limitations, including its relatively low potency compared to other adenosine A3 receptor agonists and its potential to induce desensitization and internalization of the receptor with prolonged exposure.

Future Directions

There are several future directions for research on 8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione and its potential therapeutic applications. One area of focus is the development of more potent and selective adenosine A3 receptor agonists that can overcome the limitations of 8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. Another area of interest is the investigation of the role of adenosine A3 receptor in various diseases, such as neurodegenerative diseases and metabolic disorders. Finally, the potential use of 8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione as a therapeutic agent in clinical trials for various diseases warrants further investigation.

Synthesis Methods

8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzylamine with 8-mercaptotheophylline, followed by alkylation with allyl bromide and oxidation with potassium permanganate. This method has been optimized to achieve high yields and purity of 8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.

Scientific Research Applications

8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been widely used as a tool compound to study the function of adenosine A3 receptor and its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor effects in various preclinical models. 8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has also been investigated as a potential treatment for cardiovascular diseases, such as ischemia-reperfusion injury and hypertension.

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-3-8-24-16-18-13-12(14(22)19-15(23)20(13)2)21(16)9-10-6-4-5-7-11(10)17/h3-7H,1,8-9H2,2H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQUYAYDTPGLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-Chlorophenyl)methyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione

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